2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused heterocyclic core with a carboxamide group at position 3, an amino group at position 2, and a cyclopentyl-substituted carboxamide.
Properties
IUPAC Name |
2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c22-19-17(21(27)23-13-6-1-2-7-13)18-20(26(19)12-14-8-5-11-28-14)25-16-10-4-3-9-15(16)24-18/h3-5,8-11,13H,1-2,6-7,12,22H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJSGGNUUOAUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its molecular weight, polarity, and the presence of functional groups. For instance, the presence of an amine group might influence the compound’s solubility and absorption .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in the environment. For instance, the stability of the compound could be affected by oxidative conditions, which could potentially lead to the oxidation of the furan ring .
Biological Activity
2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrroloquinoxaline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H21N5O2
- Molecular Weight : Approximately 375.43 g/mol
- CAS Number : 799834-99-4
The compound features a pyrrolo[2,3-b]quinoxaline core with various substituents, including a furan moiety and a cyclopentyl group. These structural characteristics contribute to its unique biological properties.
Research indicates that 2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits multiple mechanisms of action:
- Induction of Apoptosis : The compound has been shown to activate caspase enzymes, leading to programmed cell death in cancer cells. This is crucial for its potential use as an anticancer agent.
- Antimicrobial Activity : It interferes with bacterial cell wall synthesis and protein production, demonstrating significant antimicrobial properties against various pathogens.
- Inhibition of Kinases : Similar compounds in the pyrroloquinoxaline class have been studied as Janus kinase (JAK) inhibitors, suggesting that this compound may also exhibit similar inhibitory effects on specific kinases involved in inflammatory pathways.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
| Biological Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; inhibits tumor growth. |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis. |
| Anti-inflammatory | Potential to inhibit JAK pathways, reducing inflammation markers in vitro. |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Anticancer Studies :
-
Antimicrobial Efficacy :
- In vitro testing showed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
-
Inflammation Models :
- In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at Position 1: Heteroaromatic Modifications
Compound A : 2-Amino-1-[(E)-(2-furylmethylene)amino]-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
- Structure: Features an (E)-configured 2-furylmethylene amino group at position 1 and a linear pentyl carboxamide.
- Molecular Weight : 390.45 g/mol (vs. ~400–410 g/mol for the target compound).
- Key Differences: The pentyl chain (vs. The (E)-stereochemistry of the furan substituent may alter spatial interactions with biological targets .
Compound B : 2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
- Structure : Substitutes furan with a thiophene ring, retaining the (E)-configuration.
- Molecular Weight: Not explicitly stated but estimated at ~430–450 g/mol.
- Key Differences : Thiophene’s sulfur atom enhances electron-richness compared to furan, possibly improving π-π stacking but reducing hydrogen-bonding capacity .
Compound C : 2-Amino-N-cyclopentyl-1-[(E)-(3-pyridinylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
Substitution at Position 3: Carboxamide Variants
Compound D : 2-Amino-1-(4-bromo-3-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
- Structure : 3-Ethoxypropyl carboxamide with a brominated aryl group at position 1.
- Molecular Weight : ~480–500 g/mol.
- The ethoxypropyl chain introduces ether oxygen, improving solubility .
Compound E : 2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
Hybrid Modifications: Combined Substituent Effects
Compound F : 2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
- Structure : Dimethoxyphenyl at position 1 and a morpholine-containing carboxamide.
- Molecular Weight : 476.53 g/mol.
- Key Differences: Morpholine’s oxygen and nitrogen atoms enhance solubility and hydrogen-bonding capacity.
Structural and Pharmacokinetic Trends
Table 1: Comparative Data for Key Analogues
*Estimated based on structural similarity.
Research Implications and SAR Insights
- Position 1 Modifications :
- Furan and thiophene derivatives prioritize electronic effects (furan’s oxygen vs. thiophene’s sulfur), while pyridine introduces basicity.
- Aryl groups (e.g., bromophenyl in Compound D) favor hydrophobic pockets but may reduce solubility.
- Position 3 Carboxamide Chains :
- Cyclopentyl (target compound) offers balanced lipophilicity for membrane penetration.
- Morpholine (Compound F) or ethoxypropyl (Compounds D, E) groups improve aqueous solubility but may alter target affinity.
- Stereochemistry : The (E)-configuration in Compounds A, B, and C ensures consistent spatial orientation of substituents, critical for receptor engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
